7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine
Overview
Description
Preparation Methods
The synthesis of MMV007285 involves several steps, starting with the preparation of the quinoline core. The reaction conditions typically include the use of chlorinating agents and ethoxyphenyl derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, although specific industrial processes are not extensively documented in the literature .
Chemical Reactions Analysis
MMV007285 undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the quinoline core, but specific reagents and conditions are not extensively described.
Substitution: The compound can undergo substitution reactions, particularly involving the chloro and ethoxyphenyl groups.
Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying mitochondrial enzyme inhibition and phospholipid metabolism.
Biology: The compound has been used to investigate the role of PISD in cellular processes, including cell growth and differentiation.
Mechanism of Action
MMV007285 exerts its effects by inhibiting the mitochondrial enzyme phosphatidylserine decarboxylase (PISD). This inhibition leads to an increase in intracellular phosphatidylserine levels, which in turn affects various cellular processes. The compound has been shown to activate Toll-like receptor (TLR) signaling, specifically upregulating TLR4 and TLR8 expression and increasing the expression of cytokines downstream of TLR activation .
Comparison with Similar Compounds
MMV007285 is unique in its specific inhibition of PISD. Similar compounds include:
7-chloroquinoline derivatives: These compounds share the quinoline core and have similar inhibitory effects on PISD.
Amodiaquine: A potent anti-malarial drug that shares structural similarities with MMV007285.
The uniqueness of MMV007285 lies in its specific targeting of PISD and its potential therapeutic applications in treating AML and other diseases .
Properties
IUPAC Name |
7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-2-21-14-6-4-13(5-7-14)20-16-9-10-19-17-11-12(18)3-8-15(16)17/h3-11H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBXCICTXSDJIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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